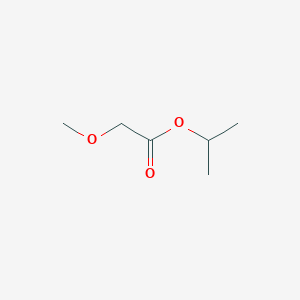
Isopropyl 2-methoxyacetate
Descripción general
Descripción
Isopropyl 2-methoxyacetate, also known as isopropyl methoxyacetate, is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It is commonly used in industry .
Molecular Structure Analysis
The molecular structure of Isopropyl 2-methoxyacetate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3 .
Physical And Chemical Properties Analysis
Isopropyl 2-methoxyacetate is a liquid at room temperature . It has a density of 0.959 g/cm3 . The boiling point of this compound is 160°C at 760 mmHg . It has a flash point of 49.9°C .
Aplicaciones Científicas De Investigación
Isopropyl 2-methoxyacetate: Scientific Research Applications
Dynamic Kinetic Resolution (DKR) of Amines: Isopropyl 2-methoxyacetate has been used as an effective acyl donor in the enzymatic acylation of amine substrates during DKR processes. This application is crucial for increasing the acylation rate, which is a significant step in synthesizing enantiomerically pure compounds .
Safety and Hazards
Isopropyl 2-methoxyacetate is classified under GHS07 for safety . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Isopropyl 2-methoxyacetate is a chemical compound with the molecular formula C6H12O3 . It is used in various applications, including as a solvent and as a starting material in chemical reactions
Mode of Action
The exact mode of action of Isopropyl 2-methoxyacetate is not well-documented. As a solvent, it may facilitate the dissolution and transport of other substances within a system. In chemical reactions, it can act as a reactant, yielding different products depending on the specific reaction conditions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Isopropyl 2-methoxyacetate. For instance, its solvent properties might be affected by temperature, and its reactivity in chemical processes could be influenced by pH and other reactants .
Propiedades
IUPAC Name |
propan-2-yl 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXFJNIUUWEUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306512 | |
| Record name | 1-Methylethyl 2-methoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-methoxyacetate | |
CAS RN |
17640-21-0 | |
| Record name | 1-Methylethyl 2-methoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-methoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using isopropyl 2-methoxyacetate as an acyl donor in DKR of amines compared to other acyl donors?
A: The research highlights that using just one equivalent of isopropyl 2-methoxyacetate as the acyl donor in the modified DKR system, compared to other systems requiring more, leads to faster reaction times. The original system, for instance, needed 72 hours to complete the reaction, whereas using isopropyl 2-methoxyacetate achieved complete conversion for most substrates within 26 hours. This suggests that isopropyl 2-methoxyacetate contributes to a more efficient acylation step in the DKR process.
Q2: How does the concentration of 2,4-dimethyl-3-pentanol (DMP) impact the DKR reaction using isopropyl 2-methoxyacetate?
A: The study found that adding 2,4-dimethyl-3-pentanol (DMP) as a hydrogen donor at a specific concentration (0.5 M) successfully reduced the formation of unwanted side products. This suggests that DMP plays a crucial role in optimizing the reaction conditions, promoting the desired reaction pathway, and enhancing the overall efficiency of the DKR process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

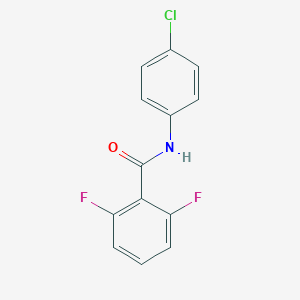

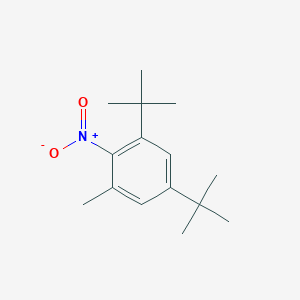
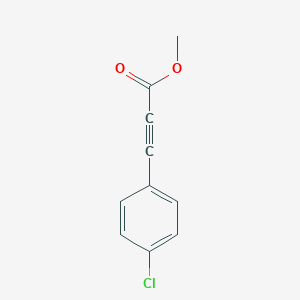
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
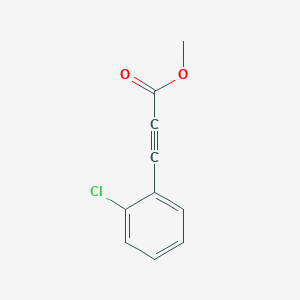
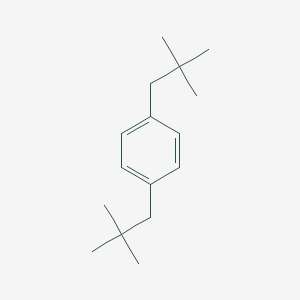
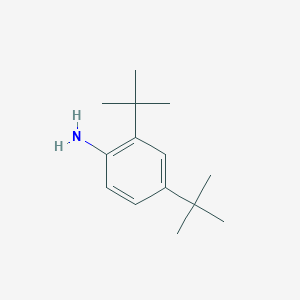
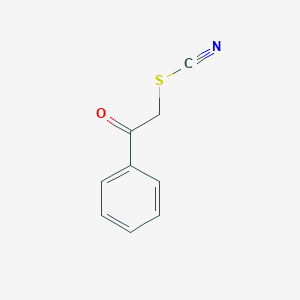


![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)